molecular formula C22H20N4 B1669860 DBeQ CAS No. 177355-84-9

DBeQ

Katalognummer: B1669860
CAS-Nummer: 177355-84-9
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: QAIMUUJJAJBPCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N2,N4-Dibenzylchinazolin-2,4-diamin beinhaltet die Reaktion von 2,4-Diaminochinazolin mit Benzyl bromid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu fördern .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für N2,N4-Dibenzylchinazolin-2,4-diamin nicht umfassend dokumentiert sind, würde der allgemeine Ansatz darin bestehen, das Laborsyntheseverfahren zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktionsgefäße und die Implementierung von Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen, um ein Produkt mit hoher Reinheit zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

N2,N4-Dibenzylchinazolin-2,4-diamin unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von Aminogruppen am Chinazolinring. Diese Reaktionen können durch verschiedene Reagenzien und Bedingungen gefördert werden .

Häufige Reagenzien und Bedingungen

    Substitutionsreaktionen: Benzylbromid in Gegenwart einer Base wie Kaliumcarbonat.

    Oxidation und Reduktion:

Wichtigste gebildete Produkte

Das Hauptprodukt, das aus der Substitutionsreaktion von 2,4-Diaminochinazolin mit Benzylbromid gebildet wird, ist N2,N4-Dibenzylchinazolin-2,4-diamin. Andere potenzielle Produkte würden von den spezifischen Reagenzien und Bedingungen abhängen, die in weiteren Reaktionen verwendet werden .

Wissenschaftliche Forschungsanwendungen

N2,N4-Dibenzylchinazolin-2,4-diamin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie .

    Chemie: Wird als Werkzeug verwendet, um die Inhibition der p97 ATPase und ihre Auswirkungen auf Proteinabbauwege zu untersuchen.

    Biologie: Untersucht auf seine Rolle bei der Inhibition des Abbaus ubiquitinierter Proteine und der Autophagosomenreifung.

    Medizin: Erforscht wegen seines Potenzials in der Krebstherapie, da es durch Inhibition der p97 ATPase Apoptose in Krebszellen induzieren kann.

    Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf Proteinabbauwege abzielen

Wirkmechanismus

N2,N4-Dibenzylchinazolin-2,4-diamin übt seine Wirkungen aus, indem es selektiv das Enzym p97 ATPase hemmt. Diese Hemmung ist ATP-kompetitiv, d. h. die Verbindung konkurriert mit ATP um die Bindung an das aktive Zentrum des Enzyms. Durch die Bindung an die ATPase-Stelle der D2-Domäne von p97 blockiert N2,N4-Dibenzylchinazolin-2,4-diamin effektiv die Aktivität des Enzyms, was zur Anhäufung ubiquitinierter Proteine und zur Induktion von Apoptose in Krebszellen führt .

Analyse Chemischer Reaktionen

Types of Reactions

N2,N4-Dibenzylquinazoline-2,4-diamine primarily undergoes substitution reactions due to the presence of amino groups on the quinazoline ring. These reactions can be facilitated by various reagents and conditions .

Common Reagents and Conditions

    Substitution Reactions: Benzyl bromide in the presence of a base like potassium carbonate.

    Oxidation and Reduction:

Major Products Formed

The major product formed from the substitution reaction of 2,4-diaminoquinazoline with benzyl bromide is N2,N4-Dibenzylquinazoline-2,4-diamine. Other potential products would depend on the specific reagents and conditions used in further reactions .

Wissenschaftliche Forschungsanwendungen

Cancer Research Applications

DBeQ has been identified as a potent inducer of apoptosis in various cancer cell lines, including multiple myeloma, cervical carcinoma, and renal carcinoma. Its efficacy is notably higher compared to normal human cells, indicating selective cytotoxicity towards cancerous cells. The following table summarizes key findings from studies on this compound's anticancer properties:

Cancer Type IC50 (μM) Mechanism of Action
Multiple Myeloma1.5Induces caspases-3 and -7 rapidly
Cervical Carcinoma2.6Inhibits autophagic degradation
Renal Carcinoma2.3Blocks ERAD pathways

Case Study: Multiple Myeloma

In a study involving RPMI8226 multiple myeloma cells, this compound demonstrated a five-fold increase in activity compared to normal lung fibroblasts. The compound induced apoptosis through the activation of executioner caspases, highlighting its potential as a therapeutic agent in treating resistant cancer types .

Structure-Activity Relationship (SAR) Studies

Research has focused on optimizing this compound derivatives to enhance its potency and selectivity. The structure-activity relationship studies indicate that modifications to the quinazoline backbone and benzylamine pharmacophore can lead to more effective inhibitors of p97. Notable derivatives include ML-240, which shows improved binding affinity and biological activity against various cancer models .

Potential Off-Target Effects

While this compound is primarily targeted at p97 ATPase, studies have evaluated its off-target effects on protein kinases using activity-based proteomics. Results indicated minimal inhibition of kinases at therapeutic concentrations, suggesting that this compound's effects are largely specific to its intended target .

Future Directions in Research

The ongoing exploration of this compound's applications extends beyond oncology into areas such as neurodegenerative diseases and metabolic disorders where p97 plays a crucial role in cellular homeostasis and protein quality control. Future research may focus on:

  • Developing more potent derivatives with reduced side effects.
  • Investigating combination therapies with existing chemotherapeutics.
  • Exploring the role of this compound in modulating autophagic pathways in neurodegenerative conditions.

Wirkmechanismus

N2,N4-Dibenzylquinazoline-2,4-diamine exerts its effects by selectively inhibiting the p97 ATPase enzyme. This inhibition is ATP-competitive, meaning that the compound competes with ATP for binding to the active site of the enzyme. By binding to the ATPase site of the D2 domain of p97, N2,N4-Dibenzylquinazoline-2,4-diamine effectively blocks the enzyme’s activity, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

N2,N4-Dibenzylchinazolin-2,4-diamin ist einzigartig in seiner selektiven Inhibition der p97 ATPase im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:

N2,N4-Dibenzylchinazolin-2,4-diamin zeichnet sich durch seine reversible und ATP-kompetitive Hemmung aus, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle der p97 ATPase in verschiedenen zellulären Prozessen macht .

Biologische Aktivität

DBeQ, scientifically known as 2,N4-dibenzylquinazoline-2,4-diamine, is a selective and reversible inhibitor of the p97 ATPase (also known as VCP or Cdc48 in yeast). This compound has garnered attention due to its significant biological activities, particularly in the context of cancer therapy and protein degradation pathways. The following sections detail the biological activity of this compound, including its mechanism of action, effects on apoptosis, and interactions with various cellular processes.

This compound acts primarily by inhibiting the ATPase activity of p97. It has been characterized as an ATP-competitive inhibitor with an IC50 value ranging from 1.5 μM to 3.2 μM, depending on the specific assay conditions used . The inhibition of p97 disrupts several crucial cellular processes:

  • Ubiquitin-Dependent Degradation : this compound impairs the degradation pathways that rely on p97, such as endoplasmic reticulum-associated degradation (ERAD) and ubiquitin fusion degradation .
  • Autophagy : It blocks the maturation of autophagosomes and prevents the degradation of autophagic substrates like LC3-II, indicating that this compound inhibits autophagic flux rather than inducing autophagy itself .

Table 1: Summary of this compound's Inhibitory Effects

Cellular ProcessEffect of this compoundIC50 Value
p97 ATPase ActivityInhibition1.5 μM
Ubiquitin Fusion DegradationImpairment2.6 μM
Autophagic Flux (LC3-II Stabilization)Blockage15 μM

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines more effectively than in non-cancerous cells. The compound activates executioner caspases-3 and -7 within hours of treatment. In HeLa cells, for instance, this compound rapidly promotes caspase activation, demonstrating a preference for the intrinsic apoptotic pathway via caspase-9 over the extrinsic pathway via caspase-8 .

Case Study: Apoptosis Induction in Cancer Cells

In a comparative study involving multiple myeloma cells (RPMI8226) and normal human fetal lung fibroblasts (MRC5), this compound exhibited a five-fold higher potency against cancer cells compared to normal cells. This selectivity suggests potential therapeutic applications in targeting malignant cells while sparing normal tissues .

Table 2: Caspase Activation by this compound

Cell LineCaspase ActivatedTime to ActivationRelative Potency
HeLaCaspase-3, -72 hoursHigh
RPMI8226Caspase-3, -72 hoursVery High
MRC5MinimalNot SignificantLow

Interaction with Bacterial Systems

Recent studies have also explored the effects of this compound on bacterial systems, particularly its interaction with ClpB and DnaK chaperone systems in Escherichia coli. This compound was found to inhibit ClpB's casein-activated ATPase activity with an IC50 around 5 μM and reduced the reactivation of aggregated proteins . This suggests that this compound's biological activity extends beyond mammalian systems to include significant effects on bacterial protein homeostasis.

Table 3: Effects of this compound on Bacterial Chaperone Systems

Chaperone SystemEffect ObservedIC50 Value
ClpBInhibition of ATPase~5 μM
DnaKInhibition of chaperone activity~100 μM

Eigenschaften

IUPAC Name

2-N,4-N-dibenzylquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4/c1-3-9-17(10-4-1)15-23-21-19-13-7-8-14-20(19)25-22(26-21)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H2,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIMUUJJAJBPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040936
Record name N2,N4-Dibenzylquinazoline-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177355-84-9
Record name N2,N4-Dibenzylquinazoline-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 177355-84-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DBeQ
Reactant of Route 2
Reactant of Route 2
DBeQ
Reactant of Route 3
Reactant of Route 3
DBeQ
Reactant of Route 4
Reactant of Route 4
DBeQ
Reactant of Route 5
Reactant of Route 5
DBeQ
Reactant of Route 6
Reactant of Route 6
DBeQ

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.